molecular formula C21H19N3O4 B4097945 ethyl 4-[3-(2-methyl-1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

ethyl 4-[3-(2-methyl-1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B4097945
M. Wt: 377.4 g/mol
InChI Key: PUIXYCPLHPNAHP-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(2-methyl-1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Ethyl 4-[3-(2-methyl-1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 4-[3-(2-methyl-1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with various molecular targets. The benzimidazole moiety binds to tubulin, disrupting microtubule formation and inhibiting cell division . This mechanism is particularly relevant in its anticancer and antiparasitic activities. Additionally, the compound can bind to DNA grooves, leading to DNA cleavage and cytotoxic effects .

Comparison with Similar Compounds

Ethyl 4-[3-(2-methyl-1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is unique due to its specific structure and combination of functional groups. Similar compounds include:

This compound’s unique combination of functional groups and its diverse range of applications make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

ethyl 4-[3-(2-methylbenzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-3-28-21(27)14-8-10-15(11-9-14)24-19(25)12-18(20(24)26)23-13(2)22-16-6-4-5-7-17(16)23/h4-11,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIXYCPLHPNAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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